
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide, also known as CTO, is a chemical compound that belongs to the family of dioxathiolanes. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is based on its ability to react with thiol-containing compounds. The reaction proceeds via a nucleophilic substitution mechanism, in which the thiol attacks the chlorine atom of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide, resulting in the formation of a stable adduct. This reaction is irreversible, making 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide a useful reagent for the detection and modification of thiol-containing compounds.
Biochemical and Physiological Effects:
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in lab experiments is its high reactivity towards thiol-containing compounds. This makes it a useful reagent for the detection and modification of these compounds. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is relatively easy to synthesize and is readily available. However, one of the main limitations of using 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide is its toxicity. It is important to handle 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide with care and to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several potential future directions for the use of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide in scientific research. One potential application is in the development of new antibiotics. 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antimicrobial properties, and further research in this area may lead to the development of new antibiotics that are effective against drug-resistant bacteria. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide may have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. Further research in these areas may lead to the development of new therapies that are based on the properties of 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide.
Métodos De Síntesis
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide can be synthesized by the reaction of 1,3-propanedithiol with chlorine gas in the presence of a base such as sodium hydroxide. The reaction proceeds via a substitution mechanism, and the resulting product is a white crystalline solid with a melting point of 106-107°C.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been extensively used in scientific research as a reagent for the detection of thiol-containing compounds. It reacts with thiols to form stable adducts, which can be easily detected using various analytical techniques such as HPLC, GC-MS, and NMR. 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has also been used as a crosslinking agent for the modification of proteins and nucleic acids. Additionally, 4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
15121-11-6 |
|---|---|
Nombre del producto |
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide |
Fórmula molecular |
C3H5ClO3S |
Peso molecular |
156.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5ClO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clave InChI |
RGDJXHLNJJZNGO-UHFFFAOYSA-N |
SMILES |
C1C(OS(=O)O1)CCl |
SMILES canónico |
C1C(OS(=O)O1)CCl |
Otros números CAS |
15121-11-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



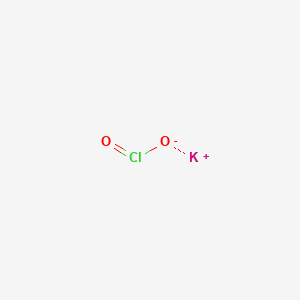

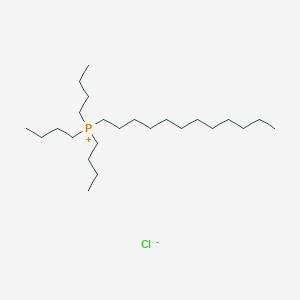
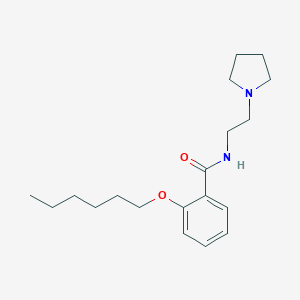

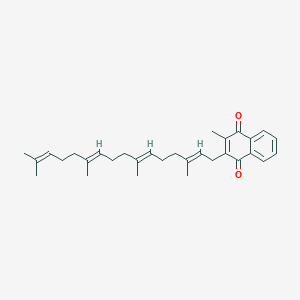
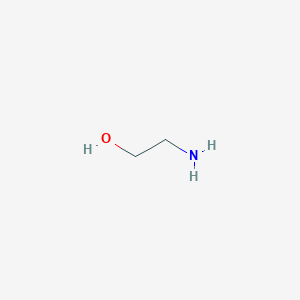
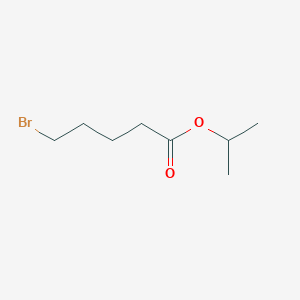
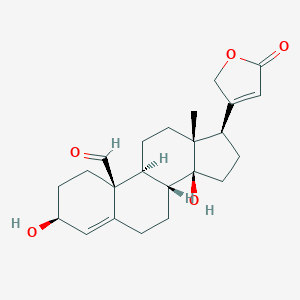
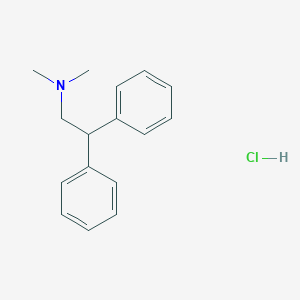
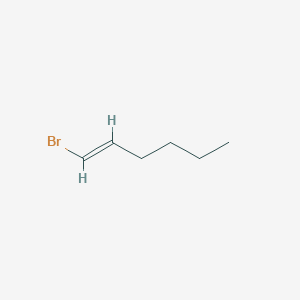

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)